molecular formula C16H16N2O5 B5686107 N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide

N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide

Cat. No.: B5686107
M. Wt: 316.31 g/mol
InChI Key: FPLCCNQAIBTYLS-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide is an organic compound that belongs to the class of acetamides. This compound features a complex structure with both methoxy and nitro functional groups, which can impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide typically involves the reaction of 2-methoxy-5-methylaniline with 2-nitrophenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents like sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of N-(2-hydroxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide.

    Reduction: Formation of N-(2-methoxy-5-methylphenyl)-2-(2-aminophenoxy)acetamide.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide may have applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its functional groups.

    Medicine: Investigated for potential pharmacological properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, altering biochemical pathways. The methoxy and nitro groups could play crucial roles in these interactions, affecting the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-(2-nitrophenoxy)acetamide
  • N-(2-methylphenyl)-2-(2-nitrophenoxy)acetamide
  • N-(2-methoxy-5-methylphenyl)-2-(2-aminophenoxy)acetamide

Uniqueness

N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide is unique due to the presence of both methoxy and nitro groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can provide distinct properties compared to similar compounds, making it valuable for specific applications.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-11-7-8-14(22-2)12(9-11)17-16(19)10-23-15-6-4-3-5-13(15)18(20)21/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLCCNQAIBTYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)COC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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